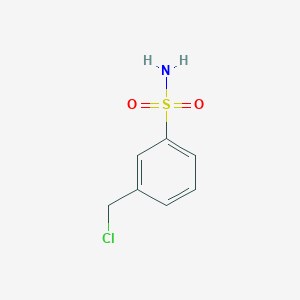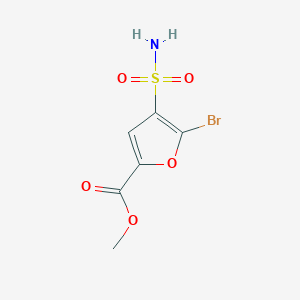
N-(3-Bromobutyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromobutyl)isoxazole-3-carboxamide is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobutyl)isoxazole-3-carboxamide typically involves the reaction of isoxazole-3-carboxylic acid with 3-bromobutylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromobutyl)isoxazole-3-carboxamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobutyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted isoxazole-3-carboxamides, while oxidation and reduction reactions can lead to different functionalized isoxazole derivatives .
Applications De Recherche Scientifique
N-(3-Bromobutyl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific electronic and optical characteristics.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of N-(3-Bromobutyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole-3-carboxamide: Lacks the 3-bromobutyl group, resulting in different reactivity and biological activity.
3-Bromo-2-methylisoxazole: Contains a methyl group instead of the carboxamide group, leading to distinct chemical properties and applications.
Uniqueness
N-(3-Bromobutyl)isoxazole-3-carboxamide is unique due to the presence of both the 3-bromobutyl and isoxazole-3-carboxamide moieties. This combination imparts specific reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H11BrN2O2 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
N-(3-bromobutyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C8H11BrN2O2/c1-6(9)2-4-10-8(12)7-3-5-13-11-7/h3,5-6H,2,4H2,1H3,(H,10,12) |
Clé InChI |
MSBMTLUTBFRRAG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNC(=O)C1=NOC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)

![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)


![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)


